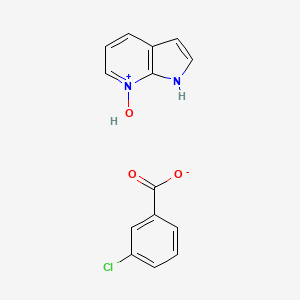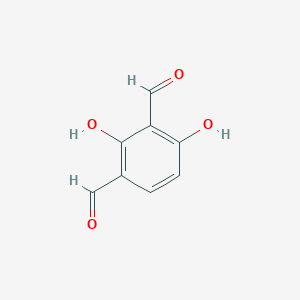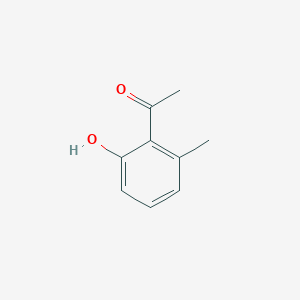
1-(2-Hydroxy-6-methylphenyl)ethanone
Vue d'ensemble
Description
“1-(2-Hydroxy-6-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 and a molecular weight of 150.18 . It is also known by its IUPAC name, 1-(2-hydroxy-6-methylphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of “1-(2-Hydroxy-6-methylphenyl)ethanone” consists of a benzene ring with a hydroxyl group (-OH) and a methyl group (-CH3) attached to it. The benzene ring is also attached to an ethanone group (C2H3O) at one of its carbon atoms .Physical And Chemical Properties Analysis
“1-(2-Hydroxy-6-methylphenyl)ethanone” is a gray to pale-yellow solid or liquid at room temperature . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Medicine: Potential Therapeutic Agent
1-(2-Hydroxy-6-methylphenyl)ethanone may have potential as a therapeutic agent due to its chemical structure which allows for high GI absorption and BBB permeability . Its pharmacokinetic properties suggest it could be developed into a drug that can easily enter the body and cross the blood-brain barrier, possibly aiding in the treatment of neurological conditions.
Agriculture: Pesticide Formulation
In agriculture, this compound could be explored for its use in pesticide formulations. Its physicochemical properties, such as a moderate Log Po/w value, indicate that it could be effective in penetrating insect exoskeletons or plant cuticles, potentially acting as an insecticide or fungicide .
Materials Science: Polymer Synthesis
The compound’s structural characteristics might be valuable in materials science, particularly in polymer synthesis. Its ability to act as a monomer or a cross-linking agent could be utilized to create new types of polymers with unique properties for industrial applications .
Environmental Science: Pollutant Degradation
1-(2-Hydroxy-6-methylphenyl)ethanone could be used in environmental science for the degradation of pollutants. Its chemical structure suggests that it could engage in reactions leading to the breakdown of harmful organic compounds in the environment .
Food Industry: Flavoring Agent
The compound’s molecular structure hints at the possibility of it being used as a flavoring agent in the food industry. Its potential to impart a specific flavor or aroma could be harnessed in food additives or preservatives .
Cosmetics: Fragrance Component
In the cosmetics industry, 1-(2-Hydroxy-6-methylphenyl)ethanone could serve as a fragrance component. Its molecular makeup may contribute to the scent profiles of perfumes and other scented products .
Analytical Chemistry: Chromatography Standard
This compound might be used as a standard in analytical chemistry, particularly in chromatography. Its well-defined structure and properties could help in calibrating instruments and ensuring the accuracy of analytical results .
Biochemistry: Enzyme Inhibition Studies
Finally, in biochemistry, 1-(2-Hydroxy-6-methylphenyl)ethanone could be investigated for its enzyme inhibition properties. It may interact with specific enzymes, influencing biochemical pathways and serving as a tool for studying metabolic processes .
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-hydroxy-6-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-6-4-3-5-8(11)9(6)7(2)10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUSOVIZZGBORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457158 | |
| Record name | 2'-Hydroxy-6'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-6-methylphenyl)ethanone | |
CAS RN |
41085-27-2 | |
| Record name | 2'-Hydroxy-6'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




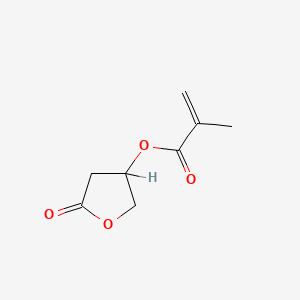
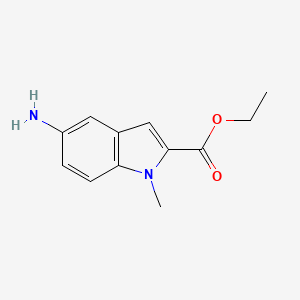
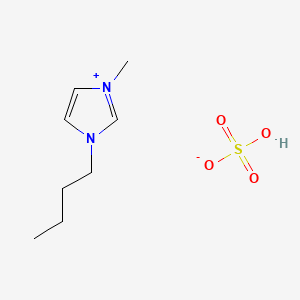
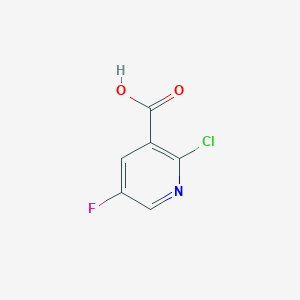



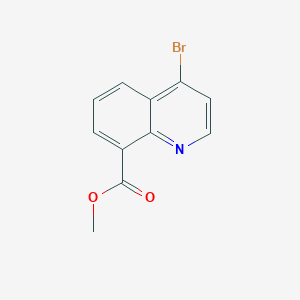
![4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589023.png)
![Furo[3,2-d]pyrimidine-2,4-diol](/img/structure/B1589024.png)
